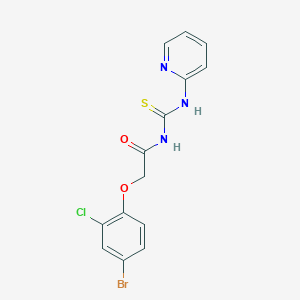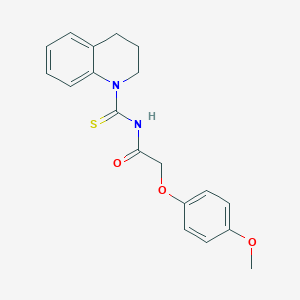![molecular formula C23H24N2O6S B320426 N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B320426.png)
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound with a molecular formula of C23H24N2O6S and a molecular weight of 456.51 g/mol . This compound is characterized by its unique structure, which includes ethoxyanilino, sulfonyl, and methoxyphenoxy groups. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The process may involve reactions such as sulfonation, etherification, and acylation to achieve the final product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-(2-methoxyphenoxy)acetamide
- N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-(3-methoxyphenoxy)acetamide
Uniqueness
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H24N2O6S |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C23H24N2O6S/c1-3-30-20-8-4-18(5-9-20)25-32(27,28)22-14-6-17(7-15-22)24-23(26)16-31-21-12-10-19(29-2)11-13-21/h4-15,25H,3,16H2,1-2H3,(H,24,26) |
InChI Key |
XEUMHCIAQARFHZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-bromo-2-chlorophenoxy)-N-[(3-chloro-2-methylphenyl)carbamothioyl]acetamide](/img/structure/B320344.png)
![2-(4-bromo-2-chlorophenoxy)-N-[(3,4-dichlorophenyl)carbamothioyl]acetamide](/img/structure/B320345.png)
![N-({4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B320347.png)

![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[({[(4-methoxyphenoxy)acetyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B320353.png)
![Methyl 2-({[(4-methoxyphenoxy)acetyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B320354.png)
![N-({2-[(2,4-dichlorophenoxy)acetyl]hydrazino}carbothioyl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B320356.png)
![N-[ethyl(phenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B320358.png)
![N-[ethyl(phenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B320361.png)
![2-(2-chlorophenoxy)-N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]acetamide](/img/structure/B320363.png)
![N-cyclohexyl-4-[({[(4-ethylphenoxy)acetyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B320364.png)
![N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]cyclopropanecarboxamide](/img/structure/B320366.png)
![N-cyclohexyl-4-[({[(2-methylphenoxy)acetyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B320369.png)
